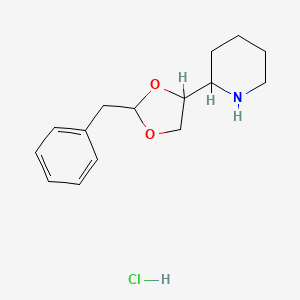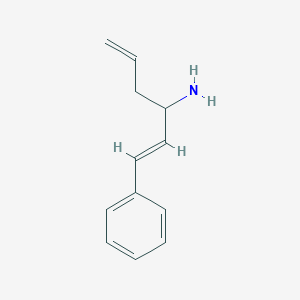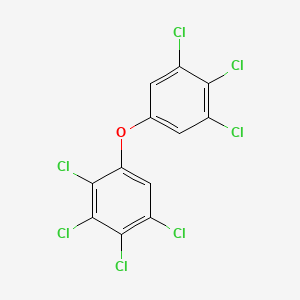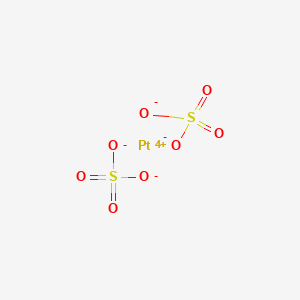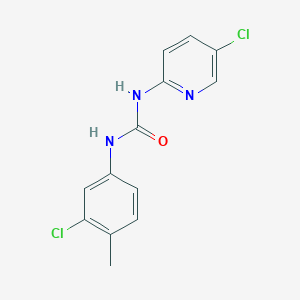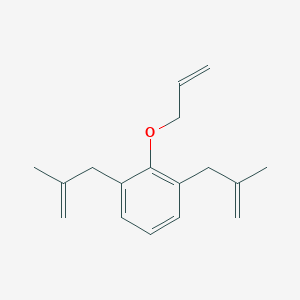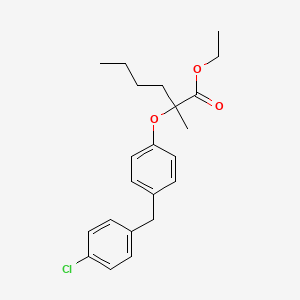
(+-)-Ethyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylcaproate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is an organic compound with a complex structure that includes a chlorinated aromatic ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)methyl]phenol. This intermediate is then reacted with 2-methylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoic acid.
Reduction: Formation of ethyl 2-[4-[(cyclohexyl)methyl]phenoxy]-2-methylhexanoate.
Substitution: Formation of ethyl 2-[4-[(4-aminophenyl)methyl]phenoxy]-2-methylhexanoate.
科学的研究の応用
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- Ethyl 2-[4-[(4-bromophenyl)methyl]phenoxy]-2-methylhexanoate
- Ethyl 2-[4-[(4-fluorophenyl)methyl]phenoxy]-2-methylhexanoate
- Ethyl 2-[4-[(4-methylphenyl)methyl]phenoxy]-2-methylhexanoate
Uniqueness
Ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
特性
CAS番号 |
71548-65-7 |
|---|---|
分子式 |
C22H27ClO3 |
分子量 |
374.9 g/mol |
IUPAC名 |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylhexanoate |
InChI |
InChI=1S/C22H27ClO3/c1-4-6-15-22(3,21(24)25-5-2)26-20-13-9-18(10-14-20)16-17-7-11-19(23)12-8-17/h7-14H,4-6,15-16H2,1-3H3 |
InChIキー |
URKWPFOAXJPSNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
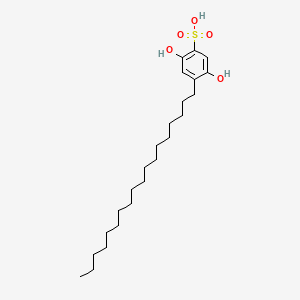
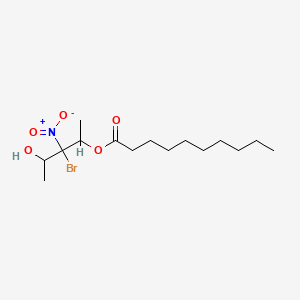
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
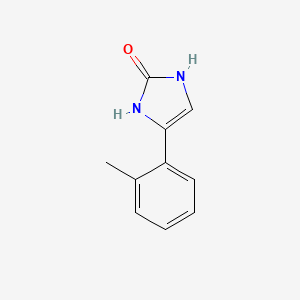
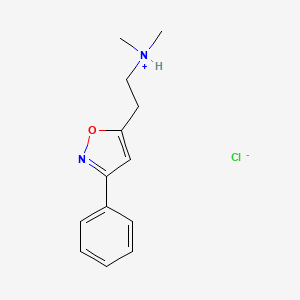
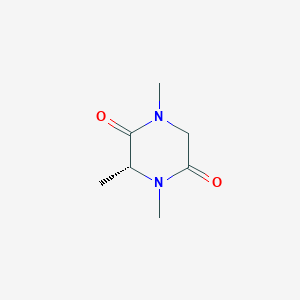
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
